molecular formula C7H6N2O3 B060441 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one CAS No. 166180-71-8

4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one

Cat. No. B060441
M. Wt: 166.13 g/mol
InChI Key: AKZDNPSEWRLUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various areas of study. This compound is a member of the isoxazole family, which is known for its diverse biological activities. In

Mechanism Of Action

The mechanism of action of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one have been studied in various in vitro and in vivo models. It has been shown to have potent antibacterial and antifungal activity, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one in lab experiments is its potent biological activity, which allows for the study of various biological processes. Additionally, it has low toxicity in animal models, making it a safe compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer. Finally, there is potential for the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis method for 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one involves the reaction of 4-methylisoxazole-5-carboxylic acid with thionyl chloride to yield 4-methylisoxazole-5-carbonyl chloride. This intermediate is then reacted with 2-amino-2-oxazoline to produce 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one has been studied for its potential applications in various areas of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as its ability to inhibit the growth of cancer cells.

properties

CAS RN

166180-71-8

Product Name

4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

4-methyl-5-(1,3-oxazol-2-yl)-1,2-oxazol-3-one

InChI

InChI=1S/C7H6N2O3/c1-4-5(12-9-6(4)10)7-8-2-3-11-7/h2-3H,1H3,(H,9,10)

InChI Key

AKZDNPSEWRLUBY-UHFFFAOYSA-N

SMILES

CC1=C(ONC1=O)C2=NC=CO2

Canonical SMILES

CC1=C(ONC1=O)C2=NC=CO2

synonyms

3(2H)-Isoxazolone,4-methyl-5-(2-oxazolyl)-(9CI)

Origin of Product

United States

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